2-Hydroxy-2-methyl-3-(2-oxo-1,2-dihydropyridin-1-yl)propanoic acid
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Overview
Description
“2-Hydroxy-2-methyl-3-(2-oxo-1,2-dihydropyridin-1-yl)propanoic acid” is a chemical compound with the molecular formula C9H11NO4 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C9H11NO4/c1-9(14,8(12)13)6-10-5-3-2-4-7(10)11/h2-5,14H,6H2,1H3,(H,12,13)
. This indicates that the compound has a pyridine ring (a six-membered ring with one nitrogen atom and two double bonds), a carboxylic acid group (-COOH), and a hydroxyl group (-OH) attached to a carbon atom .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 197.19 . It is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data were not found in the sources I accessed.
Scientific Research Applications
Catabolism and Metabolism
- Research by Dean and Whitehouse (1966) explored the catabolism of similar compounds, indicating the significance of these studies in relation to sterol catabolism in mammals and non-mammalian species (Dean & Whitehouse, 1966).
Chemical Synthesis and Bonding
- Dobbin et al. (1993) investigated hydrogen bonding in related dihydropyridin-3-yloxyethanoic acids, demonstrating the importance of such studies in understanding chemical interactions and molecular structures (Dobbin et al., 1993).
- Zhang Dan-shen (2009) focused on the synthesis of a related compound, 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid, providing insights into the methodology and efficiency of synthesizing complex organic molecules (Zhang Dan-shen, 2009).
Catalytic Reactions and Organic Chemistry
- Labinger et al. (1993) examined the oxidation of hydrocarbons by aqueous platinum salts, contributing to the understanding of reaction mechanisms and selectivity in organic synthesis (Labinger et al., 1993).
Pharmaceutical Research
- Hutchinson et al. (2003) studied the in vitro and in vivo evaluation of a related compound, focusing on its potential for preventing and treating osteoporosis, indicating the relevance of these compounds in pharmaceutical research (Hutchinson et al., 2003).
Organic Synthesis Techniques
- Gimalova et al. (2013, 2014) focused on the synthesis and recyclization of related compounds, contributing to advancements in organic synthesis techniques (Gimalova et al., 2013), (Gimalova et al., 2014).
Oxidation Reactions
- Iwahama et al. (2000) explored the efficient oxidation of alcohols to carbonyl compounds, highlighting the role of 2-Hydroxy-2-methyl-3-(2-oxo-1,2-dihydropyridin-1-yl)propanoic acid related compounds in catalysis (Iwahama et al., 2000).
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335, suggesting that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken while handling this compound .
Properties
IUPAC Name |
2-hydroxy-2-methyl-3-(2-oxopyridin-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-9(14,8(12)13)6-10-5-3-2-4-7(10)11/h2-5,14H,6H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLHLNBYONOFSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC=CC1=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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